molecular formula C6H4ClF2N B1604026 2-Chloro-3-(difluoromethyl)pyridine CAS No. 865663-96-3

2-Chloro-3-(difluoromethyl)pyridine

Cat. No.: B1604026
CAS No.: 865663-96-3
M. Wt: 163.55 g/mol
InChI Key: JRPYBEZWPIZUBP-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and difluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(difluoromethyl)pyridine typically involves the chlorination of 3-(difluoromethyl)pyridine. One common method is the reaction of 3-(difluoromethyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-Chloro-3-(difluoromethyl)pyridine is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds for research purposes.

    Medicine: As a precursor in the synthesis of pharmaceutical agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(difluoromethyl)pyridine
  • 2-Bromo-3-(difluoromethyl)pyridine

Uniqueness

2-Chloro-3-(difluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The difluoromethyl group enhances its lipophilicity and electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-chloro-3-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-4(6(8)9)2-1-3-10-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPYBEZWPIZUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631128
Record name 2-Chloro-3-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865663-96-3
Record name 2-Chloro-3-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 865663-96-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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